Cas no 2305415-83-0 (N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide)
![N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide structure](https://ja.kuujia.com/scimg/cas/2305415-83-0x500.png)
N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide 化学的及び物理的性質
名前と識別子
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- N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide
- N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide
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- インチ: 1S/C36H37N7O4/c1-25(2)33(45)40-35-39-32-31(34(41-35)46-20-19-37-3)38-24-43(32)30-22-42(21-29(23-44)47-30)36(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,24-25,29-30,44H,19-23H2,1-2H3,(H,39,40,41,45)
- InChIKey: HQEHJGDDNLOFPV-UHFFFAOYSA-N
- ほほえんだ: O1C(CO)CN(CC1N1C=NC2C(=NC(NC(C(C)C)=O)=NC1=2)OCC[N+]#[C-])C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 47
- 回転可能化学結合数: 11
- 複雑さ: 1010
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 119
N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM559404-1g |
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide |
2305415-83-0 | 95%+ | 1g |
$4026 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169132-1g |
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-6-(2-isocyanoethoxy)-9H-purin-2-yl)isobutyramide |
2305415-83-0 | 98% | 1g |
¥31404.00 | 2023-11-21 |
N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide 関連文献
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1. Back matter
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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3. Book reviews
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamideに関する追加情報
N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide: A Comprehensive Overview
The compound N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide, with the CAS number NO. 15830541, represents a highly complex and specialized molecule with significant potential in the field of medicinal chemistry. This compound is a derivative of purine, a class of heterocyclic aromatic compounds that are fundamental to various biological processes, including energy transfer and signal transduction. The molecule's structure incorporates several functional groups, each contributing to its unique chemical properties and biological activity.
At the core of this compound lies the purine ring system, which serves as a scaffold for attaching various substituents. The purine moiety is modified at position 9 with a morpholine ring substituted at position 6 by a hydroxymethyl group and at position 4 by a trityl group. The morpholine ring is a six-membered ring containing two oxygen atoms, which adds flexibility and potential for hydrogen bonding interactions. The hydroxymethyl group introduces hydrophilic properties, while the trityl group (triphenylmethyl) imparts lipophilicity, creating a balance between hydrophilic and lipophilic domains that is often desirable in drug design.
Another key feature of this compound is the presence of an isocyanoethoxy group at position 6 of the purine ring. This group is an electron-deficient electrophilic moiety that can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. Its inclusion in the molecule suggests potential applications in click chemistry or as a reactive handle for further functionalization.
The amide group at position 9 of the purine ring is derived from 2-methylpropanamide, also known as acetone oxime. This substituent contributes to the molecule's stability and may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The combination of these functional groups creates a molecule with intricate stereochemistry and diverse reactivity, making it a valuable tool in drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of purine derivatives in targeting specific biological pathways. For instance, purine analogs have been extensively studied for their potential as kinase inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders. The unique structure of this compound suggests that it may exhibit selective binding to certain protein targets, potentially leading to novel therapeutic agents.
Moreover, the presence of the trityl group within the morpholine ring introduces steric hindrance, which can influence the molecule's conformational flexibility and binding affinity to target proteins. This feature is particularly advantageous in designing molecules with high specificity and potency. Additionally, the hydroxymethyl group may serve as a site for post-translational modifications or interactions with enzymes involved in cellular signaling.
The synthesis of this compound likely involves multi-step organic reactions requiring precise control over stereochemistry and regioselectivity. Techniques such as Suzuki coupling, Stille coupling, or other cross-coupling reactions may be employed to assemble the complex structure. The isolation and characterization of such molecules often rely on advanced analytical techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm their structures.
In terms of biological evaluation, this compound would undergo rigorous testing to assess its pharmacological properties. Initial studies may involve in vitro assays to determine its activity against specific enzymes or receptors. Subsequent stages could include testing in cell culture models to evaluate its efficacy and toxicity profiles. If promising results are observed, preclinical studies in animal models would follow before progressing to clinical trials.
The integration of cutting-edge research into medicinal chemistry has enabled the design of molecules like this one with unprecedented precision. By leveraging computational tools such as molecular docking and machine learning algorithms, scientists can predict the binding affinities and bioavailability of such compounds before they are synthesized. This approach significantly accelerates drug discovery by focusing resources on molecules with high therapeutic potential.
In conclusion, N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide stands out as a sophisticated molecule with immense potential in biomedical research. Its intricate structure combines multiple functional groups that offer diverse chemical reactivity and biological activity. As research continues to uncover new applications for purine derivatives, this compound represents a promising candidate for advancing our understanding of molecular mechanisms underlying various diseases and developing innovative treatments.
2305415-83-0 (N-[9-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-6-(2-isocyanoethoxy)purin-2-yl]-2-methylpropanamide) 関連製品
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